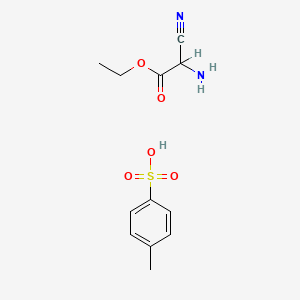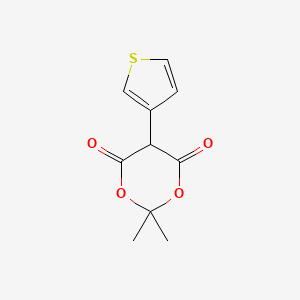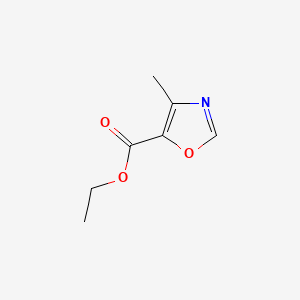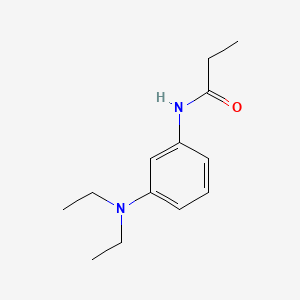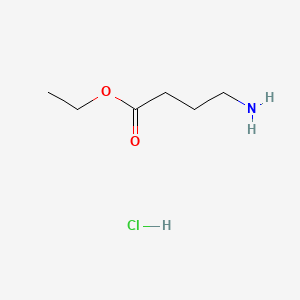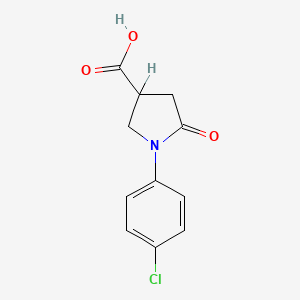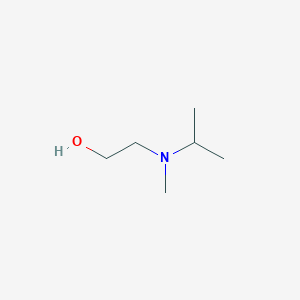
2-(Isopropyl(methyl)amino)ethanol
Übersicht
Beschreibung
2-(Isopropyl(methyl)amino)ethanol, also known as N-Isopropylethanolamine, is a secondary amine . It is an amber to straw-colored liquid . The molecular formula is (CH3)2CHNHCH2CH2OH and the molecular weight is 103.16 .
Synthesis Analysis
Tertiary alcohols, like 2-(Isopropyl(methyl)amino)ethanol, can be synthesized from carbon nucleophiles and ketones . The alcohol is synthesized from simpler starting materials through a process that involves an alkynide ion acting as the nucleophile that reacts with the ketone .Molecular Structure Analysis
The 2-(Isopropyl(methyl)amino)ethanol molecule contains a total of 22 bonds. There are 7 non-H bonds, 3 rotatable bonds, 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Chemical Reactions Analysis
Alcohols, including 2-(Isopropyl(methyl)amino)ethanol, exhibit a wide range of spontaneous chemical reactions due to the cleavage of the C-O bond and O-H bond . They undergo oxidation in the presence of an oxidizing agent to produce aldehydes and ketones, which upon further oxidation give carboxylic acids .Physical And Chemical Properties Analysis
2-(Isopropyl(methyl)amino)ethanol has a boiling point of 172 °C and a density of 0.897 g/mL at 25 °C . It is slightly less dense than water . Alcohols generally have higher boiling points compared to other hydrocarbons with equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of alcohol molecules .Wissenschaftliche Forschungsanwendungen
Application 1: CO2 Capture in Environmental Science
- Summary of the Application : 2-(Isopropyl(methyl)amino)ethanol is used in the process of CO2 capture. This process is crucial in mitigating the effects of global warming caused by the increasing concentrations of CO2 and other greenhouse gases in the atmosphere .
- Methods of Application : The solubility of CO2 in amine solutions of 2-Isopropylaminoethanol (IPAE) and N-Methyldiethanolamine (MDEA) and their mixtures is investigated. The experiments were carried out using 12.5 wt. % MDEA+2.5 wt. % IPAE (as pure or mixed solvents) at the temperature range of 303.15-333.15 K and pressures range of 117.62- 634.59 kPa .
- Results or Outcomes : The results showed that MDEA has a high absorption capacity, and IPAE has higher absorption rate. The heat of CO2 absorption was calculated for the mixture using the Clausius-Clapeyron equation. It was observed that the addition of 2.5 wt. % IPAE to MDEA results in a significant increase in reaction rate and reduce heat of absorption .
Application 2: CO2 Solubility in Aqueous Blended Amine Systems
- Summary of the Application : 2-(Isopropyl(methyl)amino)ethanol is used in the study of CO2 solubility in aqueous blended amine systems. This research is important in understanding the behavior of CO2 in different environments .
- Methods of Application : The experiments were conducted at temperatures of 313 K (absorption condition) and 363 K (desorption condition). The effect of the MEA concentration on the CO2 solubility in several amine blends at low CO2 partial pressure (8 to 50.65 kPa) were studied .
- Results or Outcomes : A new simplified Kent-Eisenberg model was developed for the predictions of blended solvents, and a multilayer neural network model with Levenberg–Marquardt backpropagation algorithm was developed upon five hundred reliable published experimental data. The predictions from two methods are both in good agreement with the experimental CO2 solubility data .
Application 3: Textile Lubricants
- Summary of the Application : 2-(Isopropyl(methyl)amino)ethanol is used in the textile industry as a lubricant. Lubricants are essential in textile manufacturing processes to reduce friction between the machinery and the textile fibers, enhancing the efficiency and lifespan of the machinery .
- Methods of Application : The compound is typically mixed with other ingredients to form a lubricant solution, which is then applied to the machinery used in textile production .
- Results or Outcomes : The use of 2-(Isopropyl(methyl)amino)ethanol as a lubricant in the textile industry can lead to smoother operation of machinery, less wear and tear, and ultimately, increased productivity .
Application 4: Personal Care Products
- Summary of the Application : 2-(Isopropyl(methyl)amino)ethanol is used in the formulation of personal care products. It can act as a pH adjuster, buffering agent, or fragrance ingredient .
- Methods of Application : In the formulation of personal care products, the compound is typically mixed with other ingredients. The exact method of application can vary depending on the specific product being formulated .
- Results or Outcomes : The inclusion of 2-(Isopropyl(methyl)amino)ethanol in personal care products can contribute to the overall effectiveness of the product, whether it be in terms of fragrance, pH balance, or other properties .
Application 5: Synthesis of Thymol-based Paracetamol Analogues
- Summary of the Application : 2-(Isopropyl(methyl)amino)ethanol is used in the synthesis of thymol-based paracetamol analogues. These analogues have shown various activities such as antioxidant, anti-inflammatory, antibacterial, and antifungal effects .
- Methods of Application : The compound is used in a green synthetic approach to produce new benzamide derivatives, which are structurally similar to paracetamol .
- Results or Outcomes : The synthesized thymol-based benzamide derivatives were subjected to antioxidant testing and antibacterial testing against five microorganisms. The results indicated that they are good inhibitors of heme oxygenase-1 .
Application 6: Detergents
- Summary of the Application : 2-(Isopropyl(methyl)amino)ethanol is used in the formulation of detergents. Detergents are substances that are capable of removing dirt from, for example, textiles, dishes, and our skin .
- Methods of Application : The compound is typically mixed with other ingredients to form a detergent solution, which is then used in cleaning processes .
- Results or Outcomes : The use of 2-(Isopropyl(methyl)amino)ethanol in detergents can lead to effective cleaning, removing dirt and stains from various surfaces .
Application 7: Polishes
- Summary of the Application : 2-(Isopropyl(methyl)amino)ethanol is used in the formulation of polishes. Polishes are used to give a smooth and shiny surface by rubbing it or using a chemical action .
- Methods of Application : The compound is typically mixed with other ingredients to form a polish solution, which is then applied to the surface that needs to be polished .
- Results or Outcomes : The use of 2-(Isopropyl(methyl)amino)ethanol in polishes can lead to a smooth and shiny surface, enhancing the appearance of the polished item .
Application 8: Hand Sanitizers
- Summary of the Application : 2-(Isopropyl(methyl)amino)ethanol is used in the formulation of alcohol-based hand sanitizers. Hand sanitizers are a convenient method of cleaning hands when soap and water are not available .
- Methods of Application : The compound is typically mixed with other ingredients to form a hand sanitizer solution, which is then applied to the hands for cleaning .
- Results or Outcomes : The use of 2-(Isopropyl(methyl)amino)ethanol in hand sanitizers can lead to effective cleaning of hands, reducing the risk of disease transmission .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[methyl(propan-2-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(2)7(3)4-5-8/h6,8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRNAQFDQREXMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40286402 | |
| Record name | 2-[Methyl(propan-2-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40286402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isopropyl(methyl)amino)ethanol | |
CAS RN |
2893-49-4 | |
| Record name | N-Isopropyl-N-methylethanolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2893-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 45488 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002893494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2893-49-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45488 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[Methyl(propan-2-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40286402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






